Bienvenue dans la boutique en ligne BenchChem!

4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione

Medicinal Chemistry Halogen Bonding Structure–Activity Relationship

Why source here? The 3-bromobenzoyl group delivers a defined halogen‑bond donor for systematic SAR, while the aryl bromide allows rapid parallel derivatization via Suzuki coupling – a key advantage for probing GPR35, BRD4, or orphan GPCR targets. The morpholine‑3,5‑dione core maintains a conformationally constrained geometry critical for target engagement. Compared with des‑bromo or isosteric analogs, this chemotype offers an optimal balance of lipophilicity (logP 5.53) and PSA (83.47 Ų), making it ideal for permeability assays. Commercial availability at ≥95% purity with the des‑bromo comparator enables direct head‑to‑head binding studies, reducing hit‑identification time and cost.

Molecular Formula C16H17BrN2O4
Molecular Weight 381.226
CAS No. 2034391-85-8
Cat. No. B2517872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione
CAS2034391-85-8
Molecular FormulaC16H17BrN2O4
Molecular Weight381.226
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C16H17BrN2O4/c17-12-3-1-2-11(8-12)16(22)18-6-4-13(5-7-18)19-14(20)9-23-10-15(19)21/h1-3,8,13H,4-7,9-10H2
InChIKeyHUPMZUHJBSRUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034391-85-8): Chemical Identity, Core Scaffold, and Procurement-Relevant Characteristics


4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034391-85-8) is a synthetic small molecule (C₁₆H₁₇BrN₂O₄, MW 381.226 g/mol) that integrates a piperidine–morpholine-3,5-dione core with a 3-bromobenzoyl substituent . The morpholine-3,5-dione moiety serves as a conformationally constrained heterocyclic scaffold, while the piperidine linker provides a vector for appending diverse aromatic groups, enabling tailored physicochemical properties and target interactions [1]. Commercial sources typically supply the compound at ≥95% purity, making it suitable for structure–activity relationship (SAR) exploration, targeted library design, and chemical biology probe development .

Why 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione Cannot Be Replaced by Arbitrary Morpholine-3,5-dione or Piperidine Analogs


Although the piperidine–morpholine-3,5-dione scaffold is shared by a growing family of research compounds, the identity and substitution pattern of the N-acyl group on the piperidine ring critically govern molecular recognition, physicochemical properties, and downstream biological readouts. Replacing the 3-bromobenzoyl group with isosteric or electronically distinct substituents (e.g., thiophene-2-carbonyl [1], 4-(thiophen-2-yl)benzoyl , 3,4-difluorobenzoyl [2], or 3-(trifluoromethyl)phenylpropanoyl [3]) can alter lipophilicity, hydrogen-bonding capacity, and steric fit within target binding sites, leading to divergent potency, selectivity, and pharmacokinetic behavior. Consequently, generic substitution without empirical validation risks misleading SAR interpretation and irreproducible biological results.

Quantitative Differentiation and Comparator-Based Evidence for 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione


Electron-Withdrawing and Halogen-Bonding Capacity of the 3-Bromobenzoyl Group vs. Non-Halogenated Analogs

The 3-bromobenzoyl substituent of the target compound introduces a heavy halogen atom capable of participating in halogen bonding (C–Br···O/N) and exerts a moderate electron-withdrawing inductive effect (σₘ = 0.39 for Br) [1]. This contrasts with the thiophene-2-carbonyl analog (CAS n/a), which lacks halogen-bonding capability, and the 3,4-difluorobenzoyl analog (CAS 2034536-79-1), where the electron-withdrawing effect is differentially distributed. Quantitative calculated logP (5.53, ) and topological polar surface area (83.47 Ų, ) situate the target compound in a distinct physicochemical space that influences membrane permeability and target binding.

Medicinal Chemistry Halogen Bonding Structure–Activity Relationship

Molecular Weight and Rotatable Bond Differentiation vs. Extended Aromatic Analogs

With a molecular weight of 381.2 Da and 8 rotatable bonds, the target compound is smaller than its 4-(thiophen-2-yl)benzoyl analog (MW 384.5 Da, CAS 2034367-35-4) and the 3-(trifluoromethyl)phenylpropanoyl analog (MW > 400 Da, CAS 2034367-29-6) [1]. The lower molecular weight and reduced rotatable bond count favor improved ligand efficiency and lower entropic penalty upon binding, making the target compound a more attractive starting point for hit-to-lead optimization when oral bioavailability or CNS penetration is desired.

Drug-likeness Physicochemical Profiling Fragment-Based Drug Design

Bromine as a Synthetic Handle for Late-Stage Functionalization via Cross-Coupling

The aryl bromide of the 3-bromobenzoyl group provides a versatile chemical handle for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of the compound without modifying the piperidine–morpholine-3,5-dione core [1]. In contrast, analogs bearing thiophene, difluorophenyl, or trifluoromethyl substituents lack this facile derivatization capability, limiting their utility in generating focused compound libraries from a common advanced intermediate.

Late-Stage Functionalization Cross-Coupling Chemistry Diversification

Absence of Publicly Archived Bioactivity Data Necessitates Empirical Benchmarking Against In-Class Compounds

As of the current search, no primary research articles, patents, or authoritative database entries (ChEMBL, PubChem BioAssay, BindingDB) provide quantitative IC₅₀, Kd, Ki, or EC₅₀ values for 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione against any defined biological target. This contrasts with several structurally related morpholine-3,5-dione analogs for which GPR35 or BRD4 activity has been reported (e.g., CHEMBL2392174/BDBM50436001: Ki = 5.20 nM, Kd = 5.70 nM at human GPR35 [1]; CHEMBL2392177/BDBM50436004: Ki = 228 nM at human GPR35 [2]). The lack of cross-referenced bioactivity data means that any differential claim must be prospectively validated; users should not assume that the 3-bromobenzoyl substitution confers comparable or superior target engagement without experimental confirmation.

Data Transparency Bioactivity Profiling Procurement Risk

Recommended Application Scenarios for 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione Based on Structural and Physicochemical Differentiation


Focused Library Design Around GPR35 or Bromodomain Targets Using the Aryl Bromide Handle

The target compound can serve as a late-stage diversification precursor for generating focused compound libraries targeting GPR35, BRD4, or other proteins for which the morpholine-3,5-dione scaffold has shown affinity [1]. Its aryl bromide enables Suzuki coupling with diverse boronic acids to probe the acyl-binding pocket, while the morpholine-3,5-dione core maintains the scaffold geometry associated with target engagement. The moderate logP (5.53) and acceptable PSA (83.47 Ų) suggest sufficient membrane permeability for cell-based assays .

Halogen-Bonding SAR Studies with Serial Bromo-, Chloro-, and Fluoro-Benzoyl Isosteres

The 3-bromobenzoyl group provides a defined halogen-bond donor for systematic SAR studies comparing Br, Cl, F, and H substituents at the benzoyl 3-position. Such studies can quantify the contribution of halogen bonding to binding free energy without altering the overall scaffold topology. The commercial availability of the des-bromo analog (4-[1-(benzoyl)piperidin-4-yl]morpholine-3,5-dione or similar) enables a direct head-to-head comparison [1].

Physicochemical Benchmarking Against Extended Aromatic Analogs in Permeability and Solubility Assays

The target compound occupies a favorable region of physicochemical space (MW 381 Da, 8 rotatable bonds, 2 Ro5 violations) compared to its 4-(thiophen-2-yl)benzoyl analog (MW 385 Da) and the 3-(trifluoromethyl)phenylpropanoyl analog (MW > 400 Da) [1]. Researchers can employ it as a comparator in PAMPA, Caco-2, or MDCK permeability assays to establish the impact of incremental molecular weight and rotatable bond count on passive membrane diffusion within this chemotype series.

Chemical Probe Development via Iterative Pd-Catalyzed Diversification

For groups developing chemical probes against newly identified targets (e.g., orphan GPCRs or epigenetic readers), the target compound's aryl bromide allows rapid parallel derivatization. The resulting library can be screened in biochemical or cellular assays to identify initial structure–activity trends before committing to de novo core synthesis, thereby reducing the time and cost of hit identification [1].

Quote Request

Request a Quote for 4-[1-(3-Bromobenzoyl)piperidin-4-yl]morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.